

4-Benzoylbutyric acid spectral data (NMR, IR, Mass Spec)

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Compound of Interest

Compound Name: 4-Benzoylbutyric acid

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An In-depth Technical Guide to the Spectral Data of 4-Benzoylbutyric Acid

This technical guide provides a comprehensive overview of the spectral data for **4-benzoylbutyric acid**, including Nuclear Magnetic Resonance (NMR), Infrared (IR) spectroscopy, and Mass Spectrometry (MS). Detailed experimental protocols and tabulated data are presented to support researchers, scientists, and professionals in the field of drug development and chemical analysis.

4-Benzoylbutyric Acid: An Overview

4-Benzoylbutyric acid (CAS No: 1501-05-9) is a chemical compound with the molecular formula $C_{11}H_{12}O_3$.^{[1][2][3]} Structurally, it features a benzoyl group attached to a butyric acid chain, making it a ketone-containing carboxylic acid.^{[2][4]} It typically appears as a white to off-white crystalline solid and is soluble in organic solvents like ethanol and dimethyl sulfoxide (DMSO), but has poor solubility in water.^{[2][4]} This compound serves as a significant intermediate in the synthesis of various pharmaceuticals and fine chemicals.^[4]

Spectral Data Presentation

The following sections summarize the key spectral data for **4-benzoylbutyric acid**.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule.

¹H NMR (Proton NMR) Spectral Data

The ¹H NMR spectrum of **4-benzoylbutyric acid** shows distinct signals corresponding to the aromatic, aliphatic, and carboxylic acid protons. The data presented below was obtained in a deuterated chloroform (CDCl₃) solvent.[\[5\]](#)

Assignment	Chemical Shift (δ) in ppm	Description
Carboxylic Acid (-COOH)	~11.0	Singlet, broad
Aromatic (ortho to C=O)	~7.96	Multiplet
Aromatic (meta & para to C=O)	7.30 - 7.65	Multiplet
Methylene (-CH ₂ -C=O, benzoyl)	~3.07	Triplet
Methylene (-CH ₂ -COOH)	~2.50	Triplet
Methylene (-CH ₂ -CH ₂ -CH ₂)	~2.10	Multiplet

Data sourced from ChemicalBook.[\[5\]](#) An interpretation of the spectrum suggests the signals for the three methylene groups in the butyric acid chain appear as a triplet, another triplet, and a quintet (or triplet of triplets), respectively, due to vicinal coupling.[\[6\]](#)

¹³C NMR (Carbon-13 NMR) Spectral Data

The ¹³C NMR spectrum provides information on the different carbon environments within the molecule. Due to the plane of symmetry in the benzoyl group, five distinct signals are typically observed for the seven carbon atoms of the benzene ring and the carboxyl group.[\[7\]](#)

Assignment	Approximate Chemical Shift (δ) in ppm
Ketone Carbonyl (C=O)	>195
Carboxylic Acid Carbonyl (C=O)	~178
Aromatic (quaternary, C-C=O)	~137
Aromatic (CH, para)	~133
Aromatic (CH, ortho)	~128
Aromatic (CH, meta)	~128
Methylene (-CH ₂ -C=O, benzoyl)	~37
Methylene (-CH ₂ -COOH)	~33
Methylene (-CH ₂ -CH ₂ -CH ₂)	~20

Note: Specific peak values can vary slightly based on the solvent and experimental conditions. Spectra are often run in CDCl₃ and/or DMSO-d₆.^{[8][9]}

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule based on the absorption of infrared radiation. The spectrum of **4-benzoylbutyric acid** is characterized by strong absorptions corresponding to its two carbonyl groups and the hydroxyl group of the carboxylic acid.

Wavenumber (cm ⁻¹)	Functional Group	Vibration
2500-3300	Carboxylic Acid (-OH)	O-H stretch (broad)
~1710	Carboxylic Acid (C=O)	C=O stretch
~1680	Ketone (C=O)	C=O stretch
~1600, ~1450	Aromatic Ring	C=C stretches
2850-3000	Aliphatic C-H	C-H stretch
~3050	Aromatic C-H	C-H stretch

Data is a representation of typical values for these functional groups. Spectra are commonly obtained using KBr disc or Nujol mull techniques.^{[4][10]}

Mass Spectrometry (MS)

Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule and its fragments, which helps in determining the molecular weight and structural features.

The molecular formula of **4-benzoylbutyric acid** is $C_{11}H_{12}O_3$, with a molecular weight of approximately 192.21 g/mol.^{[1][2]}

Key Fragments in Electron Ionization (EI) Mass Spectrum

m/z	Relative Intensity (%)	Possible Fragment Identity
192	10.6	$[M]^+$ (Molecular Ion)
174	3.7	$[M - H_2O]^+$
146	3.0	$[M - H_2O - CO]^+$
120	10.0	$[C_6H_5COCH_2CH_2]^+$
105	100.0	$[C_6H_5CO]^+$ (Benzoyl cation - Base Peak)
77	45.2	$[C_6H_5]^+$ (Phenyl cation)
51	15.7	$[C_4H_3]^+$

Data sourced from ChemicalBook, obtained via direct inlet at 75 eV.^[1]

Experimental Protocols

The following are generalized protocols for the spectroscopic techniques discussed.

NMR Spectroscopy

- **Sample Preparation:** Dissolve approximately 5-10 mg of **4-benzoylbutyric acid** in about 0.5-0.7 mL of a suitable deuterated solvent (e.g., $CDCl_3$ or $DMSO-d_6$) in an NMR tube.

- Internal Standard: Tetramethylsilane (TMS) is typically used as an internal standard for chemical shift referencing ($\delta = 0.00$ ppm).
- Data Acquisition: Place the NMR tube into the spectrometer. Acquire the ^1H and ^{13}C NMR spectra using a standard high-resolution NMR spectrometer (e.g., 400 or 500 MHz for ^1H NMR).[\[11\]](#)
- Processing: Process the raw data (Free Induction Decay - FID) by applying a Fourier transform, followed by phase and baseline corrections to obtain the final spectrum.

IR Spectroscopy (Solid Sample)

The Attenuated Total Reflectance (ATR), KBr pellet, and thin film methods are common for solid samples.[\[12\]](#)

Thin Solid Film Method:[\[13\]](#)

- Dissolve a small amount (~50 mg) of **4-benzoylbutyric acid** in a few drops of a volatile solvent like methylene chloride.[\[13\]](#)
- Drop the solution onto an IR-transparent salt plate (e.g., NaCl or KBr).[\[13\]](#)
- Allow the solvent to evaporate completely, leaving a thin film of the solid on the plate.[\[13\]](#)
- Place the plate in the sample holder of the FT-IR spectrometer and acquire the spectrum.[\[13\]](#)

KBr Pellet Method:[\[12\]](#)

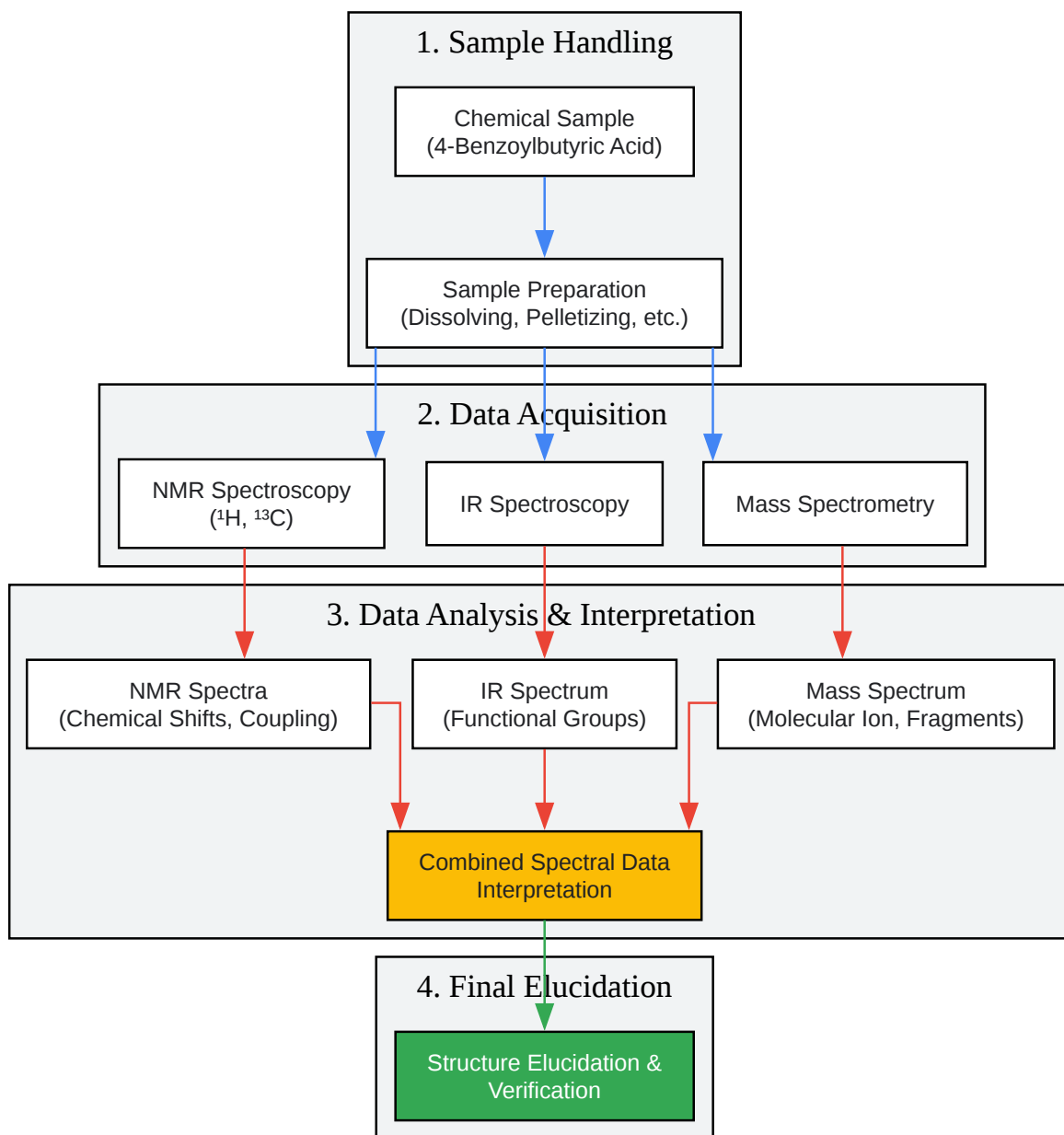
- Grind 1-2 mg of the solid sample with approximately 100-200 mg of dry potassium bromide (KBr) powder using an agate mortar and pestle.[\[12\]](#)[\[14\]](#)
- Place the mixture into a pellet die and apply pressure with a hydraulic press to form a transparent pellet.[\[12\]](#)
- Place the pellet in the spectrometer's sample holder for analysis.[\[12\]](#)

Mass Spectrometry (Electron Ionization - EI)

- **Sample Introduction:** Introduce a small amount of the sample into the ion source of the mass spectrometer. For non-volatile solids, a direct insertion probe is often used.[\[15\]](#)[\[16\]](#)
- **Ionization:** In the ion source, which is under high vacuum, the sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This process ejects an electron from the molecule, forming a positively charged radical cation (the molecular ion).[\[15\]](#)[\[16\]](#)
- **Acceleration:** The newly formed ions are accelerated by an electric field into the mass analyzer.[\[15\]](#)
- **Mass Analysis:** The ions are deflected by a magnetic field. The degree of deflection depends on their mass-to-charge ratio (m/z); lighter ions are deflected more than heavier ones.[\[15\]](#)[\[16\]](#)
- **Detection:** A detector records the abundance of ions at each m/z value, generating the mass spectrum.[\[15\]](#)[\[16\]](#)

Workflow Visualization

The following diagram illustrates the logical workflow for the spectroscopic analysis of a chemical compound like **4-benzoylbutyric acid**.



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